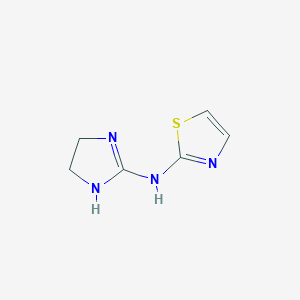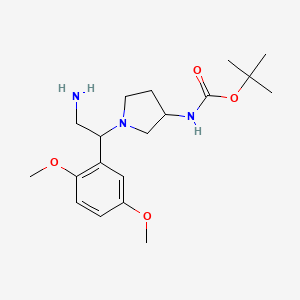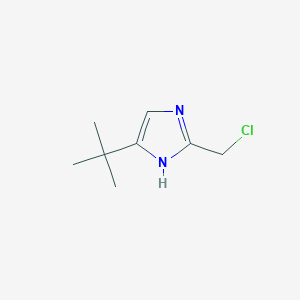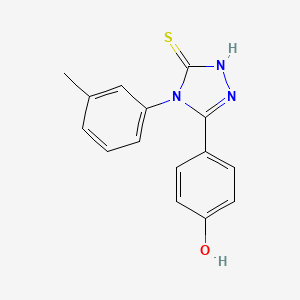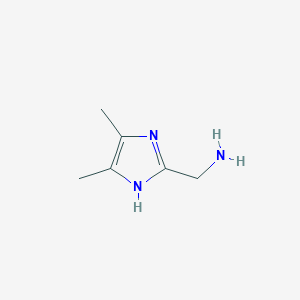
(S)-2-isobutyraMido-4-Methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-isobutyraMido-4-Methylpentanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties. The presence of both amide and carboxylic acid functional groups makes it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-isobutyraMido-4-Methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of biocatalysts, such as enzymes, is also explored to achieve greener and more sustainable production methods.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-isobutyraMido-4-Methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amide group to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of (S)-2-isobutyraMido-4-Methylpentanol.
Substitution: Formation of various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
(S)-2-isobutyraMido-4-Methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-isobutyraMido-4-Methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-isobutyraMido-4-Methylpentanoic acid: The enantiomer of the compound with different stereochemistry.
2-isobutyraMido-4-Methylpentanoic acid: The racemic mixture containing both (S) and ® enantiomers.
N-isobutyraMido-4-Methylpentanoic acid: A compound with a similar structure but different functional groups.
Uniqueness
(S)-2-isobutyraMido-4-Methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and drug development.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-(2-methylpropanoylamino)pentanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)5-8(10(13)14)11-9(12)7(3)4/h6-8H,5H2,1-4H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
GUUJRSQMHSJGGU-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
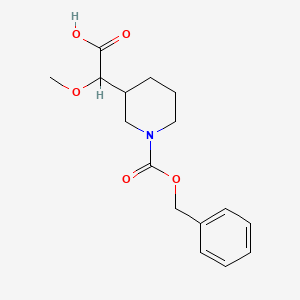
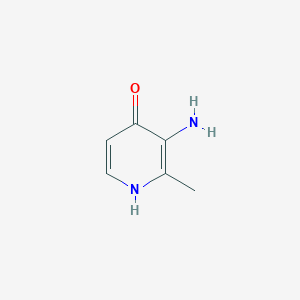

![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)

